(R)-(+)-2-Chloropropionic acid is an enantiopure alpha-halogenated carboxylic acid that serves as a critical chiral building block in the synthesis of pharmaceuticals, agrochemicals, and advanced nanomaterials [1]. Characterized by its specific (+) optical rotation, this compound acts as a highly stereospecific electrophile, undergoing predictable inversion or retention of configuration during nucleophilic substitution [2]. In industrial and advanced laboratory workflows, it is primarily procured to bypass complex late-stage chiral resolutions, functioning as an acyl donor in enzymatic resolutions, a chiral co-catalyst in asymmetric organocatalysis, and a direct precursor for enantiopure active pharmaceutical ingredients (APIs) [3].
Procuring racemic 2-chloropropionic acid instead of the enantiopure (R)-(+)-form fundamentally compromises atom economy, as it introduces 50% of the non-target enantiomer into synthetic pipelines [1]. In pharmaceutical and agrochemical manufacturing, this necessitates expensive and yield-destroying late-stage chiral chromatography or diastereomeric salt resolution to remove inactive or antagonistic byproducts [2]. Furthermore, substitution with the opposite (S)-(-)-enantiomer is not viable; beyond yielding the inverted stereocenter in SN2 reactions, the (S)-form exhibits significantly inferior kinetic recognition in critical enzymatic processes, drastically lowering the enantiomeric ratio (E-value) during the resolution of secondary alcohols [3].
In the resolution of racemic 1-phenylethanol via bichiral ester hydrolysis catalyzed by Candida cylindracea lipase, the choice of the chiral acid moiety dictates the process efficiency. Utilizing (R)-2-chloropropionic acid yields an enantiomeric ratio (E-value) of 32, whereas the (S)-2-chloropropionic acid comparator achieves an E-value of only 14 [1].
| Evidence Dimension | Enantiomeric ratio (E-value) in lipase-catalyzed hydrolysis |
| Target Compound Data | E-value = 32 |
| Comparator Or Baseline | E-value = 14 ((S)-2-chloropropionic acid) |
| Quantified Difference | 128% higher enantioselectivity |
| Conditions | Candida cylindracea lipase-catalyzed hydrolysis of bichiral esters |
Higher E-values directly translate to higher optical purity of the target alcohol at lower conversion rates, minimizing recycling steps in biocatalytic manufacturing.
When synthesizing the acyclic precursor for the pyridazinone API (R)-(-)-SK&F 93505, starting with (R)-2-chloropropionic acid allows for a direct stereospecific pathway yielding the target with 97% ee[1]. In contrast, utilizing a racemic precursor requires synthesizing the racemic API followed by complex chiral column chromatography, which inherently caps the theoretical yield of the desired enantiomer at 50% before purification losses [1].
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | >97% ee with direct stereospecific conversion |
| Comparator Or Baseline | <50% maximum yield (Racemic precursor) |
| Quantified Difference | Elimination of 50% stoichiometric waste |
| Conditions | Synthesis of (R)-(-)-SK&F 93505 pyridazinone precursor |
Procuring the enantiopure (R)-precursor eliminates the need for late-stage chiral resolution, doubling the atom economy of the API synthetic route.
In the cooperative iminium-base catalyzed asymmetric isomerization of β,γ-unsaturated cyclohexenones, the addition of (R)-2-chloropropionic acid as a chiral co-catalyst (20 mol%) alongside a chiral diamine enables the formation of the α,β-unsaturated product with 86% ee and 69% yield [1]. Without this specific chiral acid matching the catalyst system, the reaction suffers from severe erosion of optical purity or fails to achieve high enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) of isomerized product |
| Target Compound Data | 86% ee (69% yield) |
| Comparator Or Baseline | Erosion of optical purity (Baseline without optimal chiral acid) |
| Quantified Difference | Enables highly enantioselective isomerization |
| Conditions | 20 mol% co-catalyst in PhCH3/PhF at -20°C for 5 days |
Provides a highly specific, high-yield catalytic method for accessing chiral cyclohex-2-enones that are otherwise difficult to synthesize via racemic pathways.
For analytical applications involving silver nanoclusters (Ag40), ligand exchange with optically pure (R)-2-chloropropionic acid completely converts racemic, triclinic Ag40 nanoclusters into homochiral, orthorhombic crystals[1]. This symmetry-breaking conversion allows the nanoclusters to act as chiral amplifiers with a linear detection range from 0 to 100% ee and a limit of detection of 3.49% ee, a functional state impossible to achieve using racemic acid ligands [1].
| Evidence Dimension | Chiral symmetry breaking of Ag40 nanoclusters |
| Target Compound Data | 100% conversion to homochiral orthorhombic crystals |
| Comparator Or Baseline | Remains racemic/triclinic (Racemic 2-chloropropionic acid) |
| Quantified Difference | Enables deep-UV to visible chiral amplification |
| Conditions | Ligand exchange of CH3COO- with chiral acid in CH2Cl2 |
Essential for materials scientists and analytical chemists requiring reliable chiral amplifiers for circular dichroism (CD) spectroscopy.
As a preferred acyl donor in lipase-catalyzed esterification and hydrolysis (e.g., using Candida cylindracea) where its superior E-value maximizes the optical purity of resolved secondary alcohols compared to the (S)-enantiomer [1].
As a stereospecific starting material for chiral pharmaceuticals, such as pyridazinone derivatives (e.g., SK&F 93505) and profens, ensuring high atom economy and avoiding the 50% yield loss associated with late-stage chiral chromatography of racemates[2].
As a highly effective chiral acid co-catalyst in tandem iminium-base catalyzed reactions, specifically for the enantioselective isomerization of complex cyclic enones where precise stereocontrol is required [3].
As a symmetry-breaking ligand for the conversion of racemic metal nanoclusters into homochiral amplifiers, enabling high-sensitivity circular dichroism (CD) detection of chiral drugs [4].
Corrosive;Irritant